Quercetin 3-(2-galloylglucoside)

Descripción general

Descripción

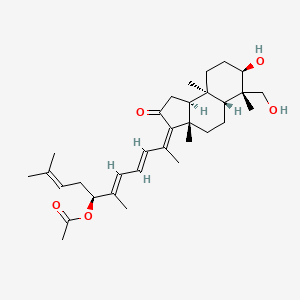

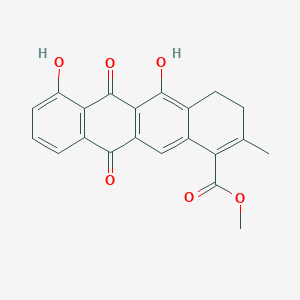

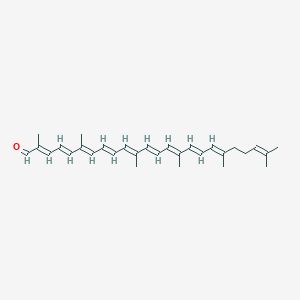

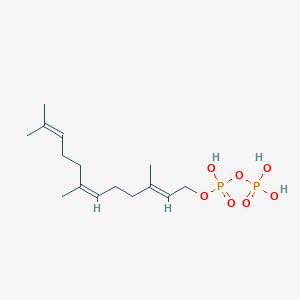

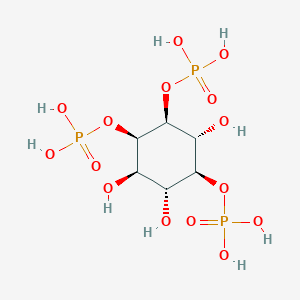

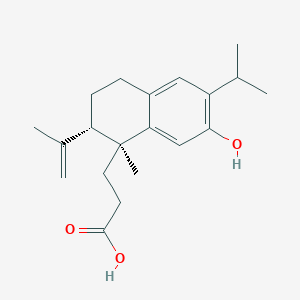

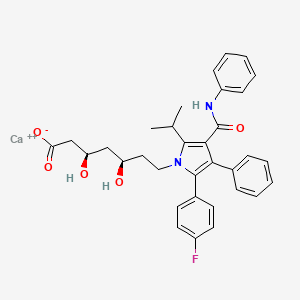

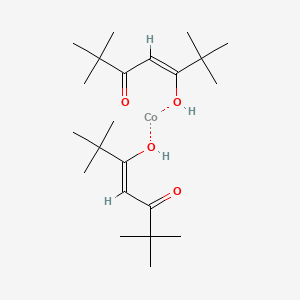

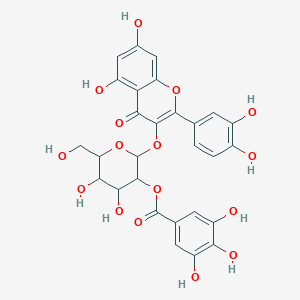

Quercetin 3-(2-galloylglucoside) belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position .

Molecular Structure Analysis

The molecular formula of Quercetin 3-(2-galloylglucoside) is C28H24O16. It contains a flavonoid moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position .Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Potential

Quercetin, including its derivative Quercetin 3-(2-galloylglucoside), has been extensively studied for its potent antioxidant activities. These activities are crucial in mitigating oxidative stress and have implications in cancer prevention and therapy. For instance, the antioxidant properties of quercetin and its complexes are vital in protecting against cellular damage caused by free radicals and reactive oxygen species (ROS), which are significant factors in the development of various cancers (Xu et al., 2019). Further research into the modification of quercetin has aimed to enhance its anticancer properties, with studies revealing its potential in treating different cancer types (Massi et al., 2017).

Cardiovascular Health

Quercetin's role in cardiovascular health is notable, especially in the context of atherosclerosis. It has been shown to suppress inflammation and apoptosis in vascular tissues, contributing to the reduction of atherosclerotic plaque formation. This action is mediated through various signaling pathways, including ROS-regulated PI3K/AKT pathways, highlighting its potential as a therapeutic agent for cardiovascular diseases (Lu et al., 2017).

Antiviral Applications

Quercetin has also been identified as a potential inhibitor of SARS-CoV-2 main protease, 3CLpro. This discovery is significant in the context of the COVID-19 pandemic, as inhibiting 3CLpro can disrupt the virus's life cycle. The biophysical characterization of this interaction suggests quercetin's potential role in developing therapeutic treatments for COVID-19 (Abián et al., 2020).

Anti-Obesity Effects

The impact of quercetin on metabolic health, specifically regarding obesity, has been explored. Studies show that quercetin can attenuate adipogenesis and induce apoptosis in adipocytes. This involves the modulation of key signaling pathways like AMPK and MAPK, making quercetin a promising agent for managing obesity (Ahn et al., 2008).

Immunomodulatory Properties

Quercetin's effects on the immune system have been a subject of interest, particularly its role in stimulating immune responses. This includes the enhanced secretion of cytokines and the activation of macrophages, which are critical for early innate immunity. Such properties position quercetin as a potential immunostimulator (Lee et al., 2016).

Mecanismo De Acción

Quercetin 3-(2-galloylglucoside) has been shown to inhibit α-glucosidase activity and non-enzymatic glycation, which are closely related to the treatment of type 2 diabetes mellitus (DM) and its complications . It also exhibits antimicrobial action, including cell membrane damage, change of membrane permeability, reduction of expression of virulence factors, mitochondrial dysfunction, and preventing biofilm formation .

Propiedades

IUPAC Name |

[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGWEUQZDRUMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quercetin 3-(2-galloylglucoside) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69624-79-9 | |

| Record name | Quercetin 3-(2-galloylglucoside) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 - 210 °C | |

| Record name | Quercetin 3-(2-galloylglucoside) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.